molecular formula C25H28N4O3S B11610946 N-cyclohexyl-3-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}propanamide

N-cyclohexyl-3-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}propanamide

Cat. No.: B11610946
M. Wt: 464.6 g/mol
InChI Key: RQMINGNREZFKFC-MPRFVGHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}propanamide is a useful research compound. Its molecular formula is C25H28N4O3S and its molecular weight is 464.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H28N4O3S

Molecular Weight

464.6 g/mol

IUPAC Name

N-cyclohexyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-[(E)-3-phenylprop-2-enylidene]amino]amino]propanamide

InChI

InChI=1S/C25H28N4O3S/c30-24(27-21-13-5-2-6-14-21)17-19-29(26-18-9-12-20-10-3-1-4-11-20)25-22-15-7-8-16-23(22)33(31,32)28-25/h1,3-4,7-12,15-16,18,21H,2,5-6,13-14,17,19H2,(H,27,30)/b12-9+,26-18+

InChI Key

RQMINGNREZFKFC-MPRFVGHVSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)CCN(C2=NS(=O)(=O)C3=CC=CC=C32)/N=C/C=C/C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)NC(=O)CCN(C2=NS(=O)(=O)C3=CC=CC=C32)N=CC=CC4=CC=CC=C4

Origin of Product

United States

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